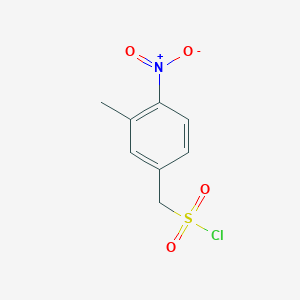

![molecular formula C13H9ClN4OS B3004240 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)pyrazine-2-carboxamide CAS No. 1251562-43-2](/img/structure/B3004240.png)

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)pyrazine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

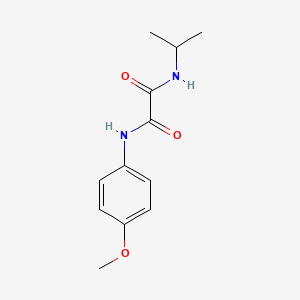

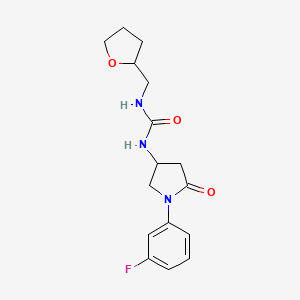

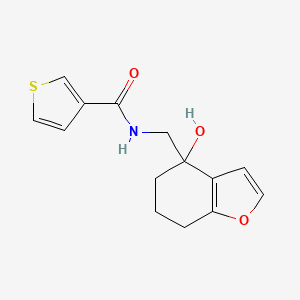

“N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)pyrazine-2-carboxamide” is a chemical compound with the molecular formula C13H9ClN4OS and a molecular weight of 304.75. It belongs to the class of compounds known as benzothiazoles, which are characterized by a thiazole ring fused to a benzene ring . Benzothiazoles have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “this compound”, has been achieved through various synthetic pathways . The specific synthesis process for this compound is not available in the retrieved papers.Molecular Structure Analysis

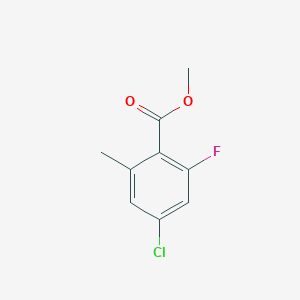

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively . The IR spectrum can provide information about the functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure. For instance, the presence of a benzothiazole ring suggests that the compound might exhibit aromaticity . The compound’s solubility, boiling point, and other physical properties are not available in the retrieved papers.Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivative Formation

- Chemistry and Derivative Formation : The compound and its derivatives have been involved in various chemical synthesis processes. For instance, the oxidation of N-methyl compounds related to this chemical structure results in the formation of sulphoxides, sulphones, and similar ring-substituted compounds, contributing to the diversity of chemical derivatives (Carter & Chesseman, 1977).

Biological Activities

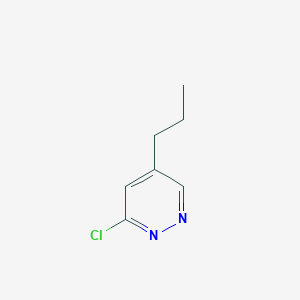

Photosynthetic Electron Transport Inhibition : Pyrazole derivatives, including structures similar to the compound , have demonstrated potential as inhibitors of photosynthetic electron transport. This characteristic positions them as candidates for agricultural applications, such as herbicides (Vicentini et al., 2005).

Antimycobacterial Activity : Some N-phenylpyrazine-2-carboxamides, closely related to the compound, show significant in vitro activity against Mycobacterium tuberculosis. This suggests potential applications in antimycobacterial treatments (Zítko et al., 2013).

Cytotoxicity in Cancer Research : Certain pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which are structurally related, have been evaluated for cytotoxic activity against cancer cells, indicating potential use in cancer research and therapy (Hassan et al., 2014).

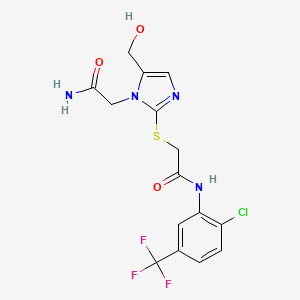

Antimicrobial Properties : The compound's analogs have shown antimicrobial activity, suggesting its potential use in developing new antimicrobial agents (Jyothi & Madhavi, 2019).

Apoptosis-Promoting Effects : Research on benzo[d]thiazole derivatives containing pyrazole structures has indicated their potential in promoting apoptosis in cancer cells, highlighting their relevance in cancer treatment strategies (Liu et al., 2019).

Molecular Docking and Antimicrobial Evaluation : Piperazine and triazolo-pyrazine derivatives, related to this compound, have been synthesized and evaluated for their antimicrobial activity, supporting their potential use in developing novel antimicrobials (Patil et al., 2021).

Direcciones Futuras

The future directions for research on “N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)pyrazine-2-carboxamide” could include further exploration of its biological activities, optimization of its synthesis process, and investigation of its mechanism of action. Given the diverse biological activities exhibited by benzothiazole derivatives, this compound could potentially be developed into a therapeutic agent for various diseases .

Mecanismo De Acción

Target of Action

Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various targets, leading to a range of biological effects . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Biochemical Pathways

Thiazole derivatives have been associated with the inhibition of the cox pathway, leading to a decrease in the production of prostaglandins, which play a key role in inflammation, pain, and fever responses .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Propiedades

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN4OS/c1-7-2-3-8(14)11-10(7)17-13(20-11)18-12(19)9-6-15-4-5-16-9/h2-6H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDIDLYUMFOFSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Chlorophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B3004157.png)

![5-methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one](/img/structure/B3004158.png)

![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3004159.png)

![{3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl}methanamine dihydrochloride](/img/structure/B3004166.png)

![5-(4-isopropylphenyl)-1-propyl-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3004167.png)

![5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B3004178.png)

![4-Fluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B3004179.png)